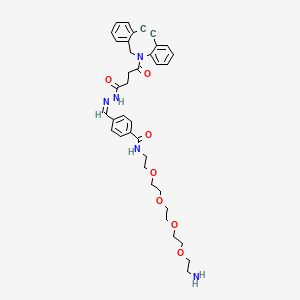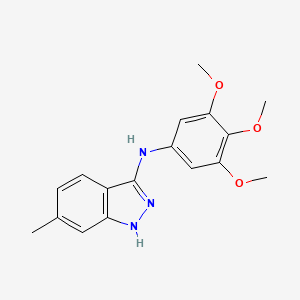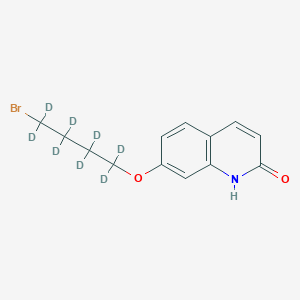
Epigambogic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epigambogic acid is a natural product derived from the resin of the gamboge tree, primarily found in Southeast Asia. It is a stereoisomer of gambogic acid, featuring a complex caged xanthone structure. This compound has garnered significant attention due to its promising antitumor properties and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epigambogic acid can be synthesized through the epimerization of gambogic acid. The process involves the isolation of gambogic acid from the resin, followed by its crystallization as a pyridinium salt. Acidification of this salt yields pure gambogic acid, which can then undergo epimerization at the C2 center to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of organic components from the gamboge resin, followed by separation and crystallization processes. The use of high-speed counter-current chromatography has also been reported for the isolation of this compound from Garcinia hanburyi .
Análisis De Reacciones Químicas
Types of Reactions: Epigambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly susceptible to epimerization, which involves the conversion of gambogic acid to this compound via an ortho-quinone methide intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and acids for crystallization and isolation processes. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major product formed from the epimerization of gambogic acid is this compound. Other products may include various derivatives formed through oxidation and reduction reactions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, epigambogic acid is used as a model compound for studying stereochemical transformations and reaction mechanisms .
Biology: In biological research, this compound has shown significant cytotoxicity against cancer cells, making it a valuable compound for cancer research .
Medicine: this compound has demonstrated potential as an anti-tumor agent, particularly in the treatment of non-small cell lung cancer. It inhibits the proliferation of cancer cells by downregulating oncogenes such as DIRC1 and COL3A1 .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference compound for quality control in the manufacturing of related products .
Mecanismo De Acción
Epigambogic acid exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It downregulates the expression of oncogenes such as DIRC1, thereby inhibiting the growth and migration of cancer cells. The compound also induces apoptosis through the activation of caspases and other apoptotic markers .
Comparación Con Compuestos Similares
- Gambogic acid
- Xanthone derivatives
Comparison: Epigambogic acid is unique due to its specific stereochemistry and the resulting biological activity. While gambogic acid and other xanthone derivatives also exhibit antitumor properties, this compound has shown distinct mechanisms of action and higher potency in certain cancer cell lines .
Propiedades
Fórmula molecular |
C38H44O8 |
|---|---|
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
(Z)-4-[(1S,2S,8S,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36+,37+,38-/m1/s1 |
Clave InChI |
GEZHEQNLKAOMCA-QGGWTAHSSA-N |
SMILES isomérico |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |
SMILES canónico |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

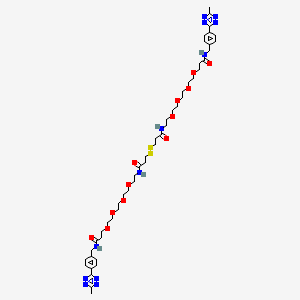

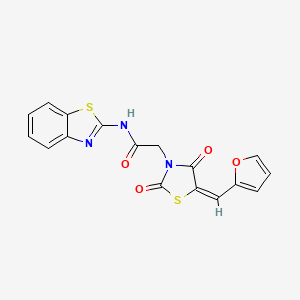

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


